REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.CC[O:13][C:14]([CH:16]1[CH2:22][CH2:21][C:19](=O)[CH2:18][CH2:17]1)=[O:15].[OH-].[Na+].[NH4+]>C(O)C>[F:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:19]1[CH2:21][CH2:22][CH:16]([C:14]([OH:15])=[O:13])[CH2:17][C:18]2=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
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CCOC(=O)C1CCC(=O)CC1
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Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux (78-82° C.)
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 40-50° C
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (80-82° C.)
|
Type
|
TEMPERATURE
|
Details
|
during heating)
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled at atmospheric pressure to about 1.5 L, about half of its original volume
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60-70° C
|
Type
|
ADDITION
|
Details
|
Water (2.5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixtured was cooled to 30-40° C. before dilute HCl (0.333 L conc HCl+0.667 L water)
|
Type
|
ADDITION
|
Details
|
was added over 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 20° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The solid product was washed with water (3×1 L)
|
Type
|
CUSTOM
|
Details
|
then dried under N2 overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 534.5 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |